molecular formula C27H32O9S3 B8772186 2,2-Bis[(4-methylphenyl)sulfonyloxymethyl]butyl 4-methylbenzenesulfonate CAS No. 6962-93-2

2,2-Bis[(4-methylphenyl)sulfonyloxymethyl]butyl 4-methylbenzenesulfonate

Cat. No. B8772186
M. Wt: 596.7 g/mol
InChI Key: ONBDFMBZWWQABM-UHFFFAOYSA-N
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Patent
US09427483B2

Procedure details

1,1,1-Tris(hydroxymethyl)propane (1; 10.01 g, 74.6 mmol) was added to a stirring solution of pyridine (82.5 mL) at −5° C. p-Toluenesulfonyl chloride (71.04 g, 372.63 mmol) was then slowly added. After 2 hours the reaction was brought to room temperature and stirred for approximately 2 days. The reaction progress was followed by silica gel TLC with dichloromethane (DCM) as the mobile phase and visualized using UV-Vis, iodine, and KMnO4 (ditosylate, Rf≈0.2; 2, Rf≈0.55; p-toluenesulfonyl chloride, Rf≈0.95). The reaction was poured into cold 2 M HCl (600 mL) to precipitate the crude product. The precipitate was washed with several portions of 2 M HCl (3×100 mL), dissolved into ethyl acetate (200 mL), and washed with 2 M HCl (1×50 mL), saturated sodium bicarbonate (3×100 mL), and brine (1×50 mL), dried over anhydrous MgSO4, filtered, and taken to dryness under vacuum to give the product as a white solid. Yield: 42.94 g, 96.5%. 1H NMR (CDCl3; 500 MHz) δ ppm: 0.64 (t, 3H, CH3), 1.35 (q, 2H, CCH2), 2.46 (s, 9H, ArCH3), 3.77 (s, 6H, OCH2), 7.36 (d, 6H, ArH), 7.71 (d, 6H, ArH). 13C NMR (CDCl3 d6; 125.8 MHz) δ ppm: 6.71 (CH3), 21.72 (ArCH3), 21.85 (CCH2), 42.05 (C), 67.81 (OCH2), 128.10 (ArC), 130.23 (ArC), 132.00 (ArC),) 145.52 (ArC). ESI-MS (m/z) 619.30 (619.08 calcd for [M+Na]+ of [C27H32O9S3]). Elemental Anal. calc'd (found) for C27H32O9S3: C, 54.35 (54.40); H, 5.41 (5.47); S, 16.02 (16.12).
Quantity
10.01 g
Type
reactant
Reaction Step One
Quantity
71.04 g
Type
reactant
Reaction Step One
Quantity
82.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][CH3:5].[C:10]1([CH3:20])[CH:15]=[CH:14][C:13]([S:16](Cl)(=[O:18])=[O:17])=[CH:12][CH:11]=1.II.[O-][Mn](=O)(=O)=O.[K+].Cl>ClCCl.N1C=CC=CC=1>[CH3:20][C:10]1[CH:15]=[CH:14][C:13]([S:16]([O:1][CH2:2][C:3]([CH2:4][CH3:5])([CH2:8][O:9][S:16]([C:13]2[CH:14]=[CH:15][C:10]([CH3:20])=[CH:11][CH:12]=2)(=[O:18])=[O:17])[CH2:6][O:7][S:16]([C:13]2[CH:14]=[CH:15][C:10]([CH3:20])=[CH:11][CH:12]=2)(=[O:18])=[O:17])(=[O:18])=[O:17])=[CH:12][CH:11]=1 |f:3.4|

Inputs

Step One
Name
Quantity
10.01 g
Type
reactant
Smiles
OCC(CC)(CO)CO
Name
Quantity
71.04 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
82.5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Four
Name
Quantity
600 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred for approximately 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then slowly added
CUSTOM
Type
CUSTOM
Details
to precipitate the crude product
WASH
Type
WASH
Details
The precipitate was washed with several portions of 2 M HCl (3×100 mL)
DISSOLUTION
Type
DISSOLUTION
Details
dissolved into ethyl acetate (200 mL)
WASH
Type
WASH
Details
washed with 2 M HCl (1×50 mL), saturated sodium bicarbonate (3×100 mL), and brine (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCC(COS(=O)(=O)C1=CC=C(C=C1)C)(COS(=O)(=O)C1=CC=C(C)C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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